molecular formula C7H15N B13487144 2-Tert-butyl-1-methylaziridine

2-Tert-butyl-1-methylaziridine

Cat. No.: B13487144
M. Wt: 113.20 g/mol
InChI Key: UVAHICMTODIGEL-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-methylaziridine is a compound that belongs to the class of aziridines, which are three-membered heterocycles containing a nitrogen atom in the ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-methylaziridine typically involves the reaction of tert-butylamine with an appropriate aziridine precursor under controlled conditions. One common method involves the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-methylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted aziridines .

Scientific Research Applications

2-Tert-butyl-1-methylaziridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-methylaziridine involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1-methylaziridine is unique due to its specific tert-butyl and methyl substituents, which influence its reactivity and stability. This makes it a valuable intermediate in various synthetic applications, distinguishing it from other aziridine derivatives.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-tert-butyl-1-methylaziridine

InChI

InChI=1S/C7H15N/c1-7(2,3)6-5-8(6)4/h6H,5H2,1-4H3

InChI Key

UVAHICMTODIGEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CN1C

Origin of Product

United States

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